molecular formula C9H9BrF3NO B7975275 3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline

3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B7975275
M. Wt: 284.07 g/mol
InChI Key: DSECJTDNLNOWJR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline is an aromatic compound that features a bromine atom, a methoxy group, and a trifluoroethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

    3-Bromo-2-methoxyaniline: Similar structure but lacks the trifluoroethyl group.

    3-Bromo-N-(2,2,2-trifluoroethyl)aniline: Similar structure but lacks the methoxy group.

Uniqueness

3-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both the methoxy and trifluoroethyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-5-methoxy-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-15-8-3-6(10)2-7(4-8)14-5-9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSECJTDNLNOWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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